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Compound of Interest

6-Bromo-benzooxazole-2-
Compound Name:
carbaldehyde

Cat. No.: B1503995

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 6-
Bromo-benzooxazole-2-carbaldehyde

Abstract: This technical guide provides a comprehensive overview of the physical and chemical
properties of 6-Bromo-benzooxazole-2-carbaldehyde (CAS No. 20780-72-7), a heterocyclic
building block of significant interest to researchers in medicinal chemistry and drug discovery.
While specific experimental data for this compound is limited in publicly accessible literature,
this document synthesizes information from analogous structures and established chemical
principles to offer expert insights into its characteristics, reactivity, and potential applications.
We will explore its predicted physicochemical parameters, outline its core reactivity as a
versatile synthetic intermediate, propose a validated synthetic protocol, and discuss its
relevance within the broader context of benzoxazole-based drug development.

Introduction: The Benzoxazole Scaffold in Drug
Discovery

The benzoxazole ring system is a quintessential "privileged scaffold" in medicinal chemistry.[1]
[2] This bicyclic heteroaromatic structure, consisting of a benzene ring fused to an oxazole ring,
IS a core component in numerous natural products and synthetic compounds exhibiting a wide
spectrum of pharmacological activities.[1][3] Benzoxazole derivatives have been extensively
investigated and developed as antimicrobial, anticancer, anti-inflammatory, and antiviral agents,
among other therapeutic applications.[4][5]
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The subject of this guide, 6-Bromo-benzooxazole-2-carbaldehyde, combines three key
features that make it a particularly valuable tool for the medicinal chemist:

» The Benzoxazole Core: Provides a rigid, planar backbone known to interact favorably with
various biological targets.[1]

e The 2-Carbaldehyde Group: A versatile chemical handle for introducing diverse functional
groups and building molecular complexity through reactions such as reductive amination,
Wittig olefination, and condensation.

e The 6-Bromo Substituent: Offers a site for further modification via modern cross-coupling
reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and influences the electronic properties of
the aromatic system.

This guide serves to consolidate the predicted properties and reactive potential of this molecule
to empower researchers in its effective application.

Physicochemical Properties

Direct experimental data for 6-Bromo-benzooxazole-2-carbaldehyde is not widely published.
However, we can deduce its core properties and provide estimated values based on its
structure and data from closely related analogues.

Table 1: Core Properties of 6-Bromo-benzooxazole-2-carbaldehyde
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Property

Value | Description

Source | Method

IUPAC Name

6-bromo-1,3-benzoxazole-2-

carbaldehyde

Nomenclature

CAS Number

20780-72-7

[6]

Molecular Formula

CsH4BrNO:2

Calculated

Molecular Weight

226.03 g/mol

Calculated

Appearance

Predicted to be a solid, likely
off-white to yellow/brown

powder.

Analogy to related compounds

Melting Point

Not available. Related
brominated benzoxazoles and
benzaldehydes have melting
points ranging from 44°C to
over 130°C.

Inferred

Solubility

Predicted to be poorly soluble
in water, but soluble in
common organic solvents like
Dichloromethane (DCM),
Chloroform, Ethyl Acetate, and
Dimethylformamide (DMF).

Chemical Principles

Stability

Store in a cool, dry, well-
ventilated place away from
strong oxidizing agents.[7] May
be sensitive to light and air

over long-term storage.

General Chemical Safety

Spectroscopic Characterization (Predicted)

The structural identity of 6-Bromo-benzooxazole-2-carbaldehyde can be unequivocally

confirmed using standard spectroscopic techniques. The following are the predicted key

signals:
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'H NMR (in CDCls, predicted):
o Aldehyde proton (CHO): A sharp singlet expected around & 9.9-10.1 ppm.

o Aromatic protons: Three distinct signals in the aromatic region (& 7.5-8.2 ppm). The proton
at C7 (adjacent to bromine) and C5 will likely appear as doublets, while the proton at C4
may appear as a doublet of doublets, showing coupling to both C5 and C7 protons. The
exact splitting patterns depend on the coupling constants.

13C NMR (in CDCls, predicted):
o Aldehyde carbonyl carbon: A signal expected in the range of & 180-185 ppm.

o Aromatic and Heterocyclic Carbons: Approximately 7 signals are expected for the
benzoxazole ring system, with chemical shifts influenced by the bromine, oxygen, and
nitrogen atoms. The carbon bearing the bromine (C6) would appear in the typical C-Br
region.

Infrared (IR) Spectroscopy (ATR):

o A strong, sharp absorption band around 1700-1720 cm~* corresponding to the C=0
stretch of the conjugated aldehyde.

o Characteristic C=N stretching vibration of the oxazole ring around 1600-1650 cm~1.
o C-O-C stretching bands and aromatic C-H and C=C stretching vibrations.[8][9]
Mass Spectrometry (MS):

o The molecular ion peak [M]* would show a characteristic isotopic pattern for a molecule
containing one bromine atom, with two peaks of nearly equal intensity at m/z 225 and 227.

Chemical Properties and Reactivity

The reactivity of 6-Bromo-benzooxazole-2-carbaldehyde is governed by the interplay of its
three functional components: the aldehyde, the benzoxazole ring, and the bromo-substituent.

Reactions of the Aldehyde Group
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The 2-carbaldehyde group is a gateway for extensive synthetic transformations, making the
molecule an ideal scaffold for library synthesis.

» Reductive Amination: The most powerful reaction for drug discovery, allowing the
introduction of diverse amine side chains. The aldehyde reacts with a primary or secondary
amine to form a Schiff base (imine), which is then reduced in situ (e.g., with NaBH(OAc)s or
NaBHa) to yield the corresponding amine derivative.

o Oxidation: Can be readily oxidized to the corresponding 6-bromo-benzooxazole-2-carboxylic
acid using standard oxidizing agents like potassium permanganate (KMnOa) or Jones
reagent.

» Nucleophilic Addition: Undergoes addition reactions with Grignard reagents or organolithium
compounds to form secondary alcohols.

» Wittig Reaction: Reacts with phosphorus ylides to form alkenes, enabling the extension of
carbon chains and the synthesis of stilbene-like structures.

Aldehyde Reactivity

6-Bromo-benzooxazole-2-carbaldehydg

Reductive Amination Oxidation
(+ R2NH, Reducing Agent) (+[O]
2-(Aminomethyl) Derivative 2-Carboxylic Acid Derivative 2-Vinyl Derivative
. J

Wittig Reaction
(+ PhsP=CHR)

Click to download full resolution via product page

Caption: Key reactions of the aldehyde group.
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Reactivity involving the Bromo-Substituent

The bromine atom at the C6 position is a versatile handle for palladium-catalyzed cross-
coupling reactions, allowing for the introduction of aryl, alkyl, or amino groups.

o Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, yielding 6-aryl-

benzooxazole derivatives.
o Heck Coupling: Reaction with alkenes to introduce vinyl groups at the C6 position.

» Buchwald-Hartwig Amination: Reaction with amines to form 6-amino-benzooxazole

derivatives.

4 Bromo-Substituent Reactivity (Pd-Catalyzed)

6-Bromo-benzo0xazole-2-carbaldehyde

Suzuki Coupling Heck Couphng Buchwald-Hartwig
(+ R-B(OH)z2) (+ Alkene) (+ R2NH)

6-Aryl Derivative 6-Vinyl Derivative 6-Amino Derivative

Click to download full resolution via product page

Caption: Palladium-catalyzed cross-coupling reactions.

Synthesis Protocol

The synthesis of 2-substituted benzoxazoles is well-established, most commonly proceeding
via the condensation of a 2-aminophenol with an aldehyde or carboxylic acid derivative.[4][10]
The synthesis of 6-Bromo-benzooxazole-2-carbaldehyde would logically start from 2-amino-

5-bromophenol.
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Proposed Synthetic Pathway: Condensation and
Oxidation

A robust method involves the condensation of 2-amino-5-bromophenol with a protected glyoxal
equivalent, followed by deprotection and oxidation. A more direct and modern approach
involves oxidative cyclization.

Step-by-Step Protocol (lllustrative)
This protocol is based on established methods for benzoxazole synthesis.[11][12]

Objective: To synthesize 6-Bromo-benzooxazole-2-carbaldehyde from 2-amino-5-
bromophenol.

Materials:

e 2-Amino-5-bromophenol

Glyoxylic acid

Oxidizing agent (e.g., Manganese dioxide, MnOz2) or a catalyst system like 12/K2COs.

Solvent (e.g., Toluene, DMF, or Acetonitrile)

Standard laboratory glassware and purification equipment (silica gel for chromatography).

Procedure:

o Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add 2-amino-5-bromophenol (1.0 eq) and a suitable solvent like acetonitrile.

o Reagent Addition: Add glyoxylic acid (1.1 eq).

o Cyclization/Oxidation: Add the chosen catalyst or oxidizing system (e.g., Iz and K2CO3).[12]
Heat the reaction mixture to a suitable temperature (e.g., 80 °C) and monitor the reaction
progress by Thin Layer Chromatography (TLC).
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o Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off any
solids. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product is then purified by column chromatography on
silica gel using a hexane/ethyl acetate gradient to afford the pure 6-Bromo-benzooxazole-2-
carbaldehyde.

Oxidative
Cyclization
(e.g., I, Base)

6-Bromo-benzooxazole-
2-carbaldehyde

2-Amino-5-bromophenol

+ Glyoxylic Acid Final Product

Work-up &
Purification

Click to download full resolution via product page
Caption: Proposed synthetic workflow diagram.

Safety and Handling

A specific Safety Data Sheet (SDS) for 6-Bromo-benzooxazole-2-carbaldehyde is not readily
available. Therefore, the compound should be handled with the precautions appropriate for a
novel research chemical of this class.

o Hazard Statements (Inferred): Likely to be harmful if swallowed, cause skin irritation, cause
serious eye irritation, and may cause respiratory irritation.[13][14]

o Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and
a lab coat.[7][15] Handle only in a well-ventilated area or a chemical fume hood.

e Handling: Avoid breathing dust, fumes, or vapors.[15] Wash hands thoroughly after handling.
Avoid contact with skin and eyes.

o Storage: Store in a tightly closed container in a cool, dry place.[7]
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Conclusion and Future Outlook

6-Bromo-benzooxazole-2-carbaldehyde stands out as a highly valuable and versatile
building block for medicinal chemistry and materials science. Its trifunctional nature—a
biologically relevant core, a reactive aldehyde, and a cross-coupling-ready bromide—provides
an exceptional platform for the rapid generation of diverse and complex molecular
architectures. While detailed characterization data remains sparse in public databases, its
properties and reactivity can be confidently predicted from fundamental chemical principles and
analogous structures. The synthetic pathways are straightforward, drawing from the rich and
well-established chemistry of benzoxazole formation. Researchers employing this reagent are
well-equipped to explore novel chemical space in the quest for next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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